1-[1-Ethyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]-1-ethanone
Overview
Description
1-[1-Ethyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]-1-ethanone is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl, methyl, and pyrrolidinyl groups, as well as a thioxo group
Preparation Methods
The synthesis of 1-[1-Ethyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring.
Substitution Reactions: Introduction of the ethyl, methyl, and pyrrolidinyl groups through substitution reactions using suitable reagents.
Thioxo Group Addition: Incorporation of the thioxo group via thiation reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[1-Ethyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thioxo group to a thiol or other reduced forms.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently.
Scientific Research Applications
1-[1-Ethyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-Ethyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]-1-ethanone involves its interaction with specific molecular targets. The thioxo group can interact with thiol-containing enzymes, potentially inhibiting their activity. The pyrimidine ring may also interact with nucleic acids or proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 1-[1-Ethyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]-1-ethanone include:
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as 2-(3-Amino-1-pyrrolidinyl)-5-ethyl-6-methyl-4-pyrimidinol.
Thioxo Compounds: Molecules containing a thioxo group, which exhibit similar reactivity and biological activities.
Pyrimidine Derivatives: Other pyrimidine-based compounds with different substituents, which can be compared based on their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(1-ethyl-6-methyl-4-pyrrolidin-1-yl-2-sulfanylidenepyrimidin-5-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-4-16-9(2)11(10(3)17)12(14-13(16)18)15-7-5-6-8-15/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOFSIRJSXRABR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=NC1=S)N2CCCC2)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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